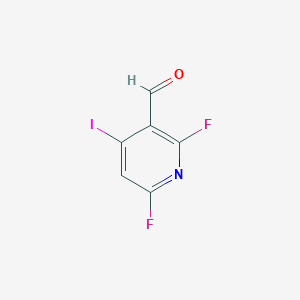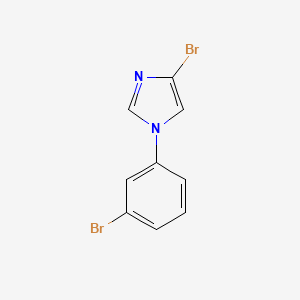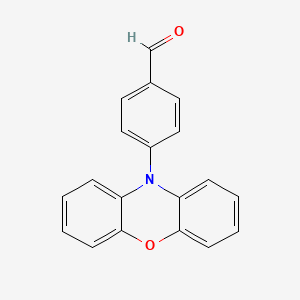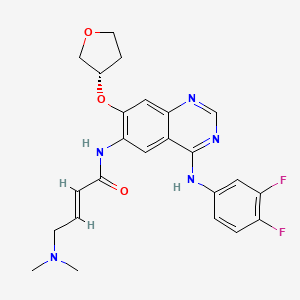
N-desmethyl afatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-desmethyl afatinib is a derivative of afatinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. This compound is characterized by the removal of a methyl group from afatinib, resulting in a slightly different chemical structure and potentially different pharmacological properties. Afatinib itself is known for its ability to irreversibly bind to and inhibit the epidermal growth factor receptor (EGFR) family of proteins, which are often overexpressed in various cancers .
Métodos De Preparación
The synthesis of N-desmethyl afatinib involves several steps, starting from commercially available starting materials. One common synthetic route includes the use of 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline as an intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .
Análisis De Reacciones Químicas
N-desmethyl afatinib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
N-desmethyl afatinib has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the pharmacokinetics and metabolism of afatinib . In biology, it serves as a tool for investigating the mechanisms of EGFR inhibition and the development of resistance in cancer cells . In medicine, it is explored for its potential therapeutic effects in various cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma . Additionally, it has industrial applications in the development of new tyrosine kinase inhibitors and other targeted therapies .
Mecanismo De Acción
The mechanism of action of N-desmethyl afatinib involves its irreversible binding to the kinase domains of EGFR, HER2, and HER4. This binding inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The molecular targets of this compound include the ATP-binding sites of these receptors, which are critical for their kinase activity . By inhibiting these targets, this compound effectively reduces the growth and spread of cancer cells .
Comparación Con Compuestos Similares
N-desmethyl afatinib is similar to other tyrosine kinase inhibitors, such as dacomitinib and osimertinib, which also target the EGFR family of proteins . this compound is unique in its irreversible binding mechanism and its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include erlotinib and gefitinib, which are reversible inhibitors of EGFR . The uniqueness of this compound lies in its potential to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors .
Propiedades
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAATFWFFWESFY-FAAWYNLUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)

![(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-1H-quinazolin-6-yl]but-2-enamide](/img/structure/B8224501.png)

![ethyl 3-[[2-[[4-(N'-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8224510.png)

